molecular formula C9H7Cl3O B3092474 1-(2,4,6-Trichlorophenyl)propan-2-one CAS No. 1228284-86-3

1-(2,4,6-Trichlorophenyl)propan-2-one

Cat. No. B3092474
Key on ui cas rn: 1228284-86-3
M. Wt: 237.5 g/mol
InChI Key: SSGBVBPQZPYPSM-UHFFFAOYSA-N
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Patent
US09073839B2

Procedure details

In a 1.5 l sulfonation flask equipped with mechanical stirring, cooling funnel, dropping funnel and thermometer under nitrogen at ambient temperature filled with acetone (240 ml), were added isopropenyl acetate (66 ml, 0.60 mol), tert-butyl nitrite (40 ml, 0.30 mol) and cupric sulfate pentahydrate (2.5 g, 0.001 mol). The resulting light green-blue suspension is stirred for 15 min at ambient temperature. A solution of 2,4,6-trichloroaniline (40 g, 0.20 mol), dissolved in acetone (320 ml) was added dropwise over a period of 2 hours. During the addition, bubbling observed, temperature rose to 30° C. and the mixture turned green. 1 Hour after the addition, an amber solution was obtained. The mixture was stirred for 6 hours. Completion of the reaction was confirmed by GC-MS. The crude mixture was concentrated under reduce pressure to remove most of the acetone and the residue was dissolved in ethyl acetate (300 ml) and wash with 1M hydrochloric acid (2×300 ml), water (2×300 ml) potassium carbonate solution (300 ml) followed by water (300 ml). Combined basic aqueous were re-extracted with of ethyl acetate (150 ml). Combined organics were dried over sodium sulfate, and the organics were concentrated under reduced pressure to give crude 1-(2,4,6-trichloro-phenyl)-propan-2-one (53 g) as a dark brown oil. The crude was dissolved again in ethyl acetate (200 ml) and washed with 1M sodium hydroxide (300 ml) 1M hydrochloric acid (100 ml) and water (200 ml). The organic layers were dried and evaporated to give crude 1-(2,4,6-trichloro-phenyl)-propan-2-one 49 g dark brown oil which crystallized.
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
cupric sulfate pentahydrate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
320 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
240 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:4][C:5]([CH3:7])=[CH2:6])(=O)C.N(OC(C)(C)C)=O.[Cl:15][C:16]1[CH:22]=[C:21]([Cl:23])[CH:20]=[C:19]([Cl:24])[C:17]=1N>CC(C)=O.C(OCC)(=O)C>[Cl:15][C:16]1[CH:22]=[C:21]([Cl:23])[CH:20]=[C:19]([Cl:24])[C:17]=1[CH2:4][C:5](=[O:6])[CH3:7]

Inputs

Step One
Name
Quantity
66 mL
Type
reactant
Smiles
C(C)(=O)OC(=C)C
Name
Quantity
40 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
cupric sulfate pentahydrate
Quantity
2.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=C(N)C(=CC(=C1)Cl)Cl
Name
Quantity
320 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
240 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting light green-blue suspension is stirred for 15 min at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1.5 l sulfonation flask equipped with mechanical stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooling funnel
ADDITION
Type
ADDITION
Details
was added dropwise over a period of 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
bubbling
CUSTOM
Type
CUSTOM
Details
rose to 30° C.
ADDITION
Type
ADDITION
Details
1 Hour after the addition
CUSTOM
Type
CUSTOM
Details
an amber solution was obtained
STIRRING
Type
STIRRING
Details
The mixture was stirred for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The crude mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove most of the acetone
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (300 ml)
WASH
Type
WASH
Details
wash with 1M hydrochloric acid (2×300 ml), water (2×300 ml) potassium carbonate solution (300 ml)
EXTRACTION
Type
EXTRACTION
Details
Combined basic aqueous were re-extracted with of ethyl acetate (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organics were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the organics were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude 1-(2,4,6-trichloro-phenyl)-propan-2-one (53 g) as a dark brown oil
WASH
Type
WASH
Details
washed with 1M sodium hydroxide (300 ml) 1M hydrochloric acid (100 ml) and water (200 ml)
CUSTOM
Type
CUSTOM
Details
The organic layers were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 49 g
YIELD: CALCULATEDPERCENTYIELD 103.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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